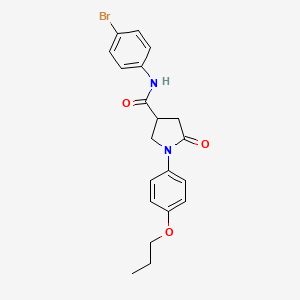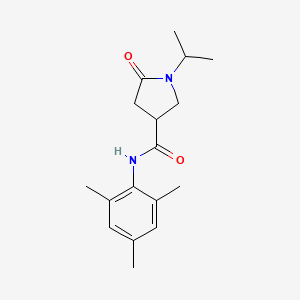
N-(4-bromophenyl)-5-oxo-1-(4-propoxyphenyl)-3-pyrrolidinecarboxamide
Descripción general
Descripción
Synthesis Analysis
Synthesis of structurally related compounds typically involves multi-step chemical reactions, including nucleophilic substitution, amidation, and cyclization processes. For example, bromoacetophenone-based photonucleases and other brominated compounds have been synthesized through specific reactions that could be relevant to the synthesis of the subject compound (Wender & Jeon, 1999).
Molecular Structure Analysis
The molecular structure of compounds similar to N-(4-bromophenyl)-5-oxo-1-(4-propoxyphenyl)-3-pyrrolidinecarboxamide has been elucidated using techniques such as X-ray diffraction and NMR spectroscopy. Studies on related compounds reveal complex intermolecular interactions, such as hydrogen bonding, that influence their crystal packing and stability (Balderson et al., 2007).
Chemical Reactions and Properties
The chemical reactivity of analogous compounds includes participation in various organic reactions, such as the formation of pyrrolidine rings and bromination. The presence of bromophenyl groups in these molecules significantly affects their chemical behavior and potential applications (Zhou et al., 2016).
Physical Properties Analysis
The physical properties of structurally related compounds, including melting points, boiling points, and solubility, are influenced by their molecular structure. For instance, the crystalline structure and solubility in various solvents can be determined through single-crystal X-ray diffraction and solubility tests, providing insights into the compound's applications in different chemical contexts (Banerjee et al., 2002).
Chemical Properties Analysis
The chemical properties, such as reactivity towards nucleophiles, electrophiles, and various organic reagents, define the compound's potential for further chemical transformations. Studies on similar compounds highlight the importance of specific functional groups in determining reactivity patterns and the formation of novel compounds (Zhu et al., 2014).
Propiedades
IUPAC Name |
N-(4-bromophenyl)-5-oxo-1-(4-propoxyphenyl)pyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21BrN2O3/c1-2-11-26-18-9-7-17(8-10-18)23-13-14(12-19(23)24)20(25)22-16-5-3-15(21)4-6-16/h3-10,14H,2,11-13H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RABUSJYCXVXQPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-3a,4,5,6,7,7a-hexahydro-1H-benzimidazole hydrochloride](/img/structure/B4013797.png)
![3-[(4-methyl-2-pyrimidinyl)thio]-1-(4-nitrophenyl)-2,5-pyrrolidinedione](/img/structure/B4013834.png)

![2-{4-amino-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}cyclopentanone](/img/structure/B4013846.png)
![2-[(anilinocarbonyl)amino]butanoic acid](/img/structure/B4013850.png)
![ethyl 5-[(cyclopentylamino)carbonyl]-2-[(2-fluorobenzoyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B4013853.png)
![4-[11-(2-methoxyphenyl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid](/img/structure/B4013858.png)
![N-(4-ethylphenyl)-N'-{2-[4-(4-methylbenzyl)-1-piperazinyl]ethyl}ethanediamide](/img/structure/B4013859.png)


![N-[4-(allyloxy)phenyl]-1-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4013880.png)
![11-(2-chloro-6-fluorophenyl)-3-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4013895.png)
![3-butoxy-N-{[(5-chloro-2-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B4013902.png)
![6-nitro-2-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}-1,3-benzothiazole](/img/structure/B4013909.png)